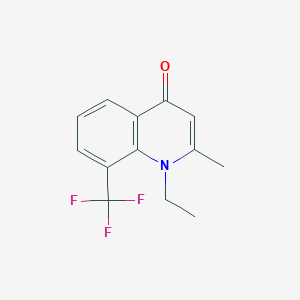
5-Bromo-8-fluoro-2,6-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-fluoro-2,6-dimethylquinoline is a quinoline derivative with the molecular formula C11H9BrFN. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal and industrial chemistry .
Preparation Methods
The synthesis of 5-Bromo-8-fluoro-2,6-dimethylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of biphenyl-4-isocyanide and diethyl 2-Bromo-2-(4-phenyl but-3-yn-1-yl)malonate in dimethylformamide as a solvent. This reaction is carried out under irradiation with a blue LED strip for 24 hours at room temperature using fac-Tris(2-phenyl pyridine)iridium(III) as a photocatalyst and Na2HPO4 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-Bromo-8-fluoro-2,6-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution Reactions: The quinoline ring can undergo electrophilic substitution reactions, similar to benzene and pyridine systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-8-fluoro-2,6-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used in studies related to its biological activity and potential therapeutic applications.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-2,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, and other biomolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
5-Bromo-8-fluoro-2,6-dimethylquinoline can be compared with other quinoline derivatives, such as:
5-Bromo-8-fluoroquinoline: Similar in structure but lacks the dimethyl groups.
8-Fluoroquinoline: Lacks both the bromine and dimethyl groups.
2,6-Dimethylquinoline: Lacks both the bromine and fluorine atoms.
The presence of the bromine, fluorine, and dimethyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties .
Properties
Molecular Formula |
C11H9BrFN |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-5-9(13)11-8(10(6)12)4-3-7(2)14-11/h3-5H,1-2H3 |
InChI Key |
NYOATSZTHLWFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)Br)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)

![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)
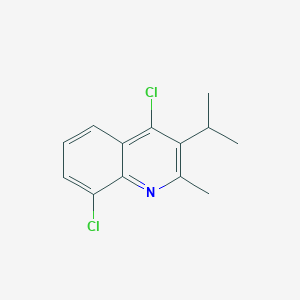
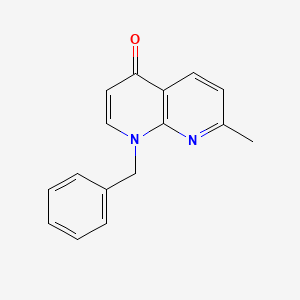
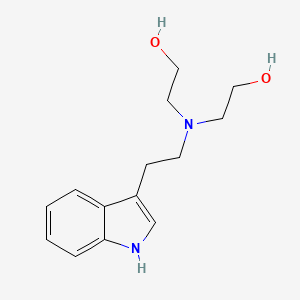
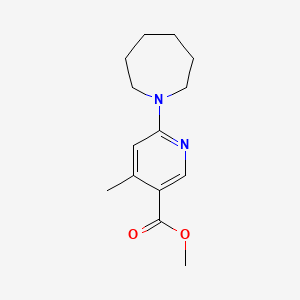


![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)
